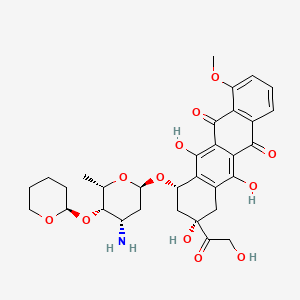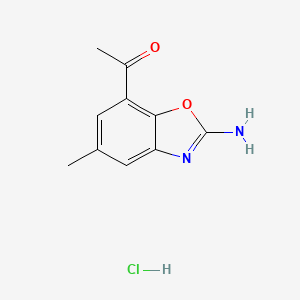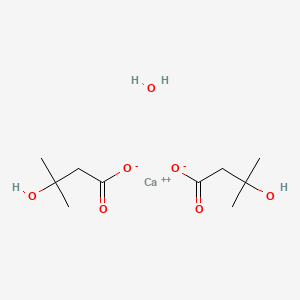
Pirarubicin
Vue d'ensemble
Description
La pirarubicine est un médicament anthracycline, qui est un analogue de l'antibiotique antinéoplasique anthracycline doxorubicine. Elle s'intercale dans l'ADN et interagit avec la topoisomérase II, inhibant ainsi la réplication et la réparation de l'ADN, ainsi que la synthèse de l'ARN et des protéines. Ce composé est moins cardiotoxique que la doxorubicine et présente une activité contre certaines lignées cellulaires résistantes à la doxorubicine .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La pirarubicine peut être synthétisée par une série de réactions chimiques à partir de la doxorubicineLes dernières étapes comprennent la déprotection et la purification pour obtenir le composé souhaité .
Méthodes de production industrielle
La production industrielle de la pirarubicine implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Le processus inclut généralement l'utilisation de techniques de purification avancées telles que la chromatographie pour isoler le produit final .
Analyse Des Réactions Chimiques
Types de réactions
La pirarubicine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La pirarubicine peut induire des dommages oxydatifs à l'ADN en présence d'ions cuivre.
Réduction : Le composé peut être réduit dans des conditions spécifiques, modifiant sa structure chimique et son activité.
Substitution : La pirarubicine peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant la pirarubicine comprennent les ions cuivre pour les réactions d'oxydation et divers agents réducteurs pour les réactions de réduction. Les conditions de ces réactions sont soigneusement contrôlées pour obtenir les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir des réactions de la pirarubicine dépendent des conditions réactionnelles spécifiques. Par exemple, les réactions d'oxydation peuvent conduire à la formation d'adduits de l'ADN, tandis que les réactions de réduction peuvent entraîner la formation de dérivés réduits de la pirarubicine .
Applications de la recherche scientifique
La pirarubicine a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour étudier les interactions des anthracyclines avec l'ADN.
Biologie : Etudiée pour ses effets sur les processus cellulaires tels que la réplication et la réparation de l'ADN.
Industrie : Utilisée dans le développement de nouveaux médicaments anticancéreux et de nouvelles formulations.
Mécanisme d'action
La pirarubicine exerce ses effets en s'intercalant dans l'ADN et en interagissant avec la topoisomérase II. Cette interaction inhibe la réplication et la réparation de l'ADN, conduisant à la perturbation de la synthèse de l'ARN et des protéines. Le composé induit également des cassures double brin de l'ADN, ce qui contribue à son activité antitumorale .
Applications De Recherche Scientifique
Pirarubicin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions of anthracyclines with DNA.
Biology: Investigated for its effects on cellular processes such as DNA replication and repair.
Industry: Employed in the development of new anticancer drugs and formulations.
Mécanisme D'action
Pirarubicin exerts its effects by intercalating into DNA and interacting with topoisomerase II. This interaction inhibits DNA replication and repair, leading to the disruption of RNA and protein synthesis. The compound also induces DNA double-strand breaks, which contribute to its antitumor activity .
Comparaison Avec Des Composés Similaires
Composés similaires
Doxorubicine : Un antibiotique antinéoplasique anthracycline avec des mécanismes d'action similaires mais une cardiotoxicité plus élevée.
Daunorubicine : Une autre anthracycline avec des propriétés d'intercalation de l'ADN similaires mais des applications cliniques différentes.
Epirubicine : Un dérivé de la doxorubicine avec une cardiotoxicité réduite et une activité antitumorale similaire.
Unicité de la pirarubicine
La pirarubicine est unique en raison de sa cardiotoxicité inférieure à celle de la doxorubicine et de son activité contre les lignées cellulaires résistantes à la doxorubicine. Cela en fait une alternative précieuse dans le traitement de certains cancers .
Propriétés
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19-,21+,22-,31+,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSKQZKKOZQFFG-YXRRJAAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@@H]6CCCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046755 | |
| Record name | Pirarubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72496-41-4 | |
| Record name | Pirarubicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72496-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirarubicin [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072496414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirarubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11616 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pirarubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRARUBICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D58G680W0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[1,2-D][1,3]oxazol-2-amine hydrochloride](/img/structure/B8004692.png)

![Naphtho[2,1-D][1,3]oxazol-2-amine hydrochloride](/img/structure/B8004708.png)


![Naphtho[2,3-D][1,3]oxazol-2-amine](/img/structure/B8004729.png)







![acetic acid;tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate](/img/structure/B8004775.png)
